molecular formula C8H13NO2 B8239735 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile

2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile

Cat. No.: B8239735
M. Wt: 155.19 g/mol
InChI Key: NHACHDGCNXCRIJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile is an organic compound characterized by its unique structure, which includes a dioxane ring and an acetonitrile group

Preparation Methods

The synthesis of 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4-methanol with a suitable nitrile source under specific conditions. One common method includes the use of acetonitrile in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and reaction time.

Chemical Reactions Analysis

2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the dioxane ring structure may interact with enzymes or receptors, influencing biological activity .

Comparison with Similar Compounds

Similar compounds to 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile include:

    2,2-dimethyl-1,3-dioxane-4-methanol: This compound shares the dioxane ring structure but lacks the nitrile group.

    2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Similar in structure but with an acetate group instead of a nitrile group.

    2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]amine: Contains an amine group instead of a nitrile group.

Properties

IUPAC Name

2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)10-6-4-7(11-8)3-5-9/h7H,3-4,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHACHDGCNXCRIJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCC(O1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC[C@H](O1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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